molecular formula C5H7FN2O5 B12361873 5-Fluoro-2,6-dioxo-1,3-diazinane-4-carboxylic acid;hydrate

5-Fluoro-2,6-dioxo-1,3-diazinane-4-carboxylic acid;hydrate

Katalognummer: B12361873
Molekulargewicht: 194.12 g/mol
InChI-Schlüssel: QKISBRQVCODWQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-2,6-dioxo-1,3-diazinane-4-carboxylic acid;hydrate: is a fluorinated derivative of orotic acid. This compound is known for its unique chemical structure, which includes a fluorine atom at the 5-position of the pyrimidine ring. It is often used in various scientific research applications due to its distinctive properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2,6-dioxo-1,3-diazinane-4-carboxylic acid typically involves the fluorination of orotic acid. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, where orotic acid is treated with fluorinating agents in reactors designed to handle the exothermic nature of the reaction. The product is then purified through crystallization or other separation techniques to obtain the desired hydrate form .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Fluoro-2,6-dioxo-1,3-diazinane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce various substituted pyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 5-Fluoro-2,6-dioxo-1,3-diazinane-4-carboxylic acid is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology: This compound is used in molecular genetics research, particularly in yeast genetics, as a selective agent. It helps in the selection of resistant strains of Saccharomyces cerevisiae that possess specific genetic mutations .

Medicine: In medicine, it is explored for its potential therapeutic applications, including its role as a precursor for the synthesis of fluorinated pharmaceuticals. Its fluorine atom can enhance the biological activity and stability of drug molecules .

Industry: Industrially, it is used in the production of various fluorinated intermediates and fine chemicals. Its unique properties make it suitable for applications in materials science and chemical manufacturing .

Wirkmechanismus

The mechanism of action of 5-Fluoro-2,6-dioxo-1,3-diazinane-4-carboxylic acid involves its interaction with specific molecular targets. In yeast genetics, it is converted by the enzyme orotidine-5’-phosphate decarboxylase into a toxic compound, which inhibits cell growth. This selective toxicity is exploited to study genetic mutations and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5-Fluoro-2,6-dioxo-1,3-diazinane-4-carboxylic acid is unique due to its specific structure and hydrate form, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C5H7FN2O5

Molekulargewicht

194.12 g/mol

IUPAC-Name

5-fluoro-2,6-dioxo-1,3-diazinane-4-carboxylic acid;hydrate

InChI

InChI=1S/C5H5FN2O4.H2O/c6-1-2(4(10)11)7-5(12)8-3(1)9;/h1-2H,(H,10,11)(H2,7,8,9,12);1H2

InChI-Schlüssel

QKISBRQVCODWQJ-UHFFFAOYSA-N

Kanonische SMILES

C1(C(NC(=O)NC1=O)C(=O)O)F.O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.